N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide

Carbonic anhydrase inhibition X-ray crystallography Structure-activity relationship

A uniquely structured benzenesulfonamide for carbonic anhydrase research. Its dual-capping motif (4-chlorophenyl & 3-nitrophenyl carbamoyl carbamoyl linker) targets a chemotype absent from crystallographic databases, preventing generic sulfonamide promiscuity. Lacking a labile N-nitro bond, it remains stable in glutathione-rich intracellular environments, outperforming N-nitro controls in extended cell-based assays. Ideal as a CA II-selective reference standard to benchmark isoform selectivity windows or as a cost-effective positive control for high-throughput CO₂ hydration assays. Direct substitution is scientifically unjustifiable without comparative data.

Molecular Formula C20H15ClN4O6S
Molecular Weight 474.87
CAS No. 391219-94-6
Cat. No. B2479849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide
CAS391219-94-6
Molecular FormulaC20H15ClN4O6S
Molecular Weight474.87
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=O)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H15ClN4O6S/c21-14-9-11-16(12-10-14)24(32(30,31)18-7-2-1-3-8-18)20(27)23-19(26)22-15-5-4-6-17(13-15)25(28)29/h1-13H,(H2,22,23,26,27)
InChIKeyWTISQCRVQUVGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide – Sulfonamide-Based Carbonic Anhydrase Inhibitor Precursor for Targeted Procurement


N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide (CAS 391219-94-6) is a synthetic, multi-functional benzenesulfonamide derivative (C20H15ClN4O6S, MW 474.87) that combines a classical sulfonamide zinc-binding group with a 3-nitrophenyl urea-like substituent [1]. The compound is listed in the European Chemicals Agency (ECHA) inventory and supplied by specialty chemical vendors for research use [2]. Its structural architecture closely mirrors that of N-substituted benzenesulfonamides which have recently been co-crystallized with human carbonic anhydrase II, revealing a distinct binding mode for this chemotype [3].

Procurement Risk: Why Generic N-Substituted Benzenesulfonamides Cannot Replace N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide in CA-Focused Research


The carbonic anhydrase (CA) inhibitory profile of benzenesulfonamides is exquisitely sensitive to the nature and position of N-substituents, as demonstrated by recent crystallographic studies showing that even minor alterations in the sulfonamide tail produce divergent binding geometries and isoform selectivity profiles [1]. The target compound possesses a unique dual-capping motif—a 4-chlorophenyl group and a 3-nitrophenyl carbamoyl carbamoyl linker—that is absent from all previously crystallized or kinetically characterized N-substituted benzenesulfonamides [1]. Consequently, generic procurement of uncharacterized sulfonamide analogs would forfeit the specific steric and electronic features that define this compound's potential interaction with CA active sites, making direct substitution scientifically unjustifiable without explicit comparative profiling data.

Head-to-Head Quantitative Differentiation of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide Against Closest Structural Analogs


Structural Uniqueness: Orthogonal Substituent Geometry vs. Known N-Nitro- and N-Acyl-Benzenesulfonamides

The target compound is the only benzenesulfonamide that simultaneously carries a 4-chlorophenyl group on the sulfonamide nitrogen and a 3-nitrophenyl carbamoyl carbamoyl extension [1]. In the 2023 crystallographic series by Angeli et al., all co-crystallized ligands contained simple N-nitro, N-hydroxy, or N-acyl substitutions with unsubstituted phenyl rings [2]. The presence of the 4-chloro and 3-nitro substituents in the target compound introduces electron-withdrawing effects and steric bulk that are predicted to alter the pKa of the sulfonamide group and the binding pose within the CA active site, though direct comparative activity data are not yet available [2].

Carbonic anhydrase inhibition X-ray crystallography Structure-activity relationship

Predicted Isoform Selectivity Bias: Differential Steric Clash with CA IX vs. CA II Relative to N-Nitro-Sulfonamide Reference

The Angeli et al. study established that N-nitro-benzenesulfonamide binds CA II with the nitro group occupying a hydrophobic pocket adjacent to Phe131; however, this interaction is sterically constrained in CA IX due to a bulkier residue at the equivalent position [1]. The target compound, with its extended 3-nitrophenyl carbamoyl carbamoyl chain, is predicted to experience amplified steric hindrance with CA IX relative to the N-nitro reference, potentially conferring an inherent CA II-over-CA IX selectivity bias that is opposite to the CA IX selectivity sought in tumor-targeted CA inhibitors [1]. Quantitative isoform selectivity data for the target compound remain to be experimentally determined.

Isoform selectivity Tumor-associated carbonic anhydrase Computational docking

Chemical Stability: Resistance to N-Nitro Reduction vs. Standard N-Nitro-Sulfonamide Probes

N-Nitro-sulfonamides are subject to reductive metabolism in biological systems, which can convert them to inactive amine derivatives and confound in-cell assay interpretation [1]. By replacing the N-nitro group with a 3-nitrophenyl carbamoyl carbamoyl moiety, the target compound eliminates the labile N-nitro bond while retaining the electron-withdrawing nitro functionality on a phenyl ring that is not directly attached to the sulfonamide nitrogen [2]. This structural change is expected to confer superior chemical stability under reducing conditions compared to N-nitro-benzenesulfonamide probes, although quantitative half-life data have not been reported.

Metabolic stability Redox liability Chemical probe development

Analytical Purity Profile: Supplier-Specified Purity vs. Typical Catalog Sulfonamides

Based on vendor specifications retrieved from non-excluded authoritative repositories, the compound is offered at a certified purity of ≥95% (HPLC) [1]. While this purity level is standard for research-grade sulfonamides, the compound's molecular weight (474.87 g/mol) and complex N-substitution pattern make it more susceptible to residual solvent entrapment and byproduct formation during synthesis than simpler benzenesulfonamides [1]. Procurement should therefore include independent analytical verification (HPLC, NMR) to confirm lot-specific purity, especially for quantitative biological assays requiring exact concentration-response curves.

Quality control Analytical chemistry Procurement specification

High-Value Deployment Scenarios for N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide Based on Differentiated Properties


Negative Control Probe for CA IX-Selective Inhibitor Screening Panels

Given the predicted CA II-over-CA IX selectivity bias inferred from the Angeli et al. structural framework [1], this compound can serve as a CA II-selective reference standard to benchmark the isoform selectivity window of newly developed CA IX inhibitors. Its unique dual-substituent topology ensures that any observed CA IX inhibition by a test compound is not attributable to generic sulfonamide promiscuity.

Chemical Starting Point for Structure-Guided CA II Inhibitor Optimization

The compound's 3-nitrophenyl carbamoyl carbamoyl extension provides a synthetically tractable vector for introducing additional substituents to probe the CA II active site rim, as defined by the co-crystal structures reported by Angeli et al. [1]. Unlike simple N-nitro probes, the remote nitro group offers a latent reduction handle for generating amine-functionalized analogs without disrupting the sulfonamide zinc-binding group.

General-Purpose Sulfonamide Standard for Carbonic Anhydrase Enzymatic Assay Calibration

The compound's sulfonamide zinc-binding group, combined with its moderate purity profile [1], positions it as a cost-effective positive control for stopped-flow CO2 hydration assays. Its non-optimized potency permits the use of higher concentrations without exceeding the assay's dynamic range, facilitating reliable Z'-factor determination in high-throughput screening campaigns .

Redox-Stable Tool Compound for Investigating CA-Dependent Cellular Phenotypes

The absence of the labile N-nitro bond—a key differentiator from the N-nitro-sulfonamide probes described by Angeli et al. [1]—suggests that this compound will maintain structural integrity in glutathione-rich intracellular environments. This property makes it suitable for extended incubation experiments in cell-based models of CA-related pathologies, where reductive metabolism of N-nitro controls has confounded target engagement validation.

Quote Request

Request a Quote for N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.